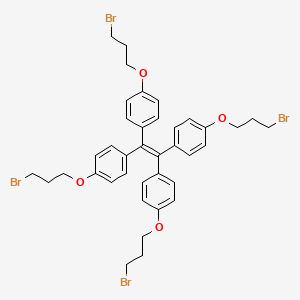
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene is a complex organic compound with the molecular formula C38H40Br4O4 This compound is notable for its unique structure, which includes four bromopropoxy groups attached to a central ethene core
Preparation Methods
The synthesis of 1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene typically involves multiple steps. One common method includes the reaction of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions
Chemical Reactions Analysis
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromopropoxy groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Scientific Research Applications
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is investigated for use in the development of new materials with unique optical and electronic properties.
Mechanism of Action
The mechanism of action of 1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene largely depends on its application. In biological systems, its derivatives may interact with cellular targets, leading to various biological effects. For example, the compound can bind to DNA or proteins, disrupting their normal functions. In materials science, its unique structure allows it to participate in processes like aggregation-induced emission, where the compound’s luminescence properties change upon aggregation .
Comparison with Similar Compounds
1,1,2,2-Tetrakis(4-(3-bromopropoxy)phenyl)ethene can be compared to other similar compounds, such as:
1,1,2,2-Tetrakis(4-bromophenyl)ethylene: This compound has a similar core structure but lacks the bromopropoxy groups, leading to different chemical properties and applications.
1,1,2,2-Tetrakis(4-methoxyphenyl)ethene:
Properties
Molecular Formula |
C38H40Br4O4 |
|---|---|
Molecular Weight |
880.3 g/mol |
IUPAC Name |
1-(3-bromopropoxy)-4-[1,2,2-tris[4-(3-bromopropoxy)phenyl]ethenyl]benzene |
InChI |
InChI=1S/C38H40Br4O4/c39-21-1-25-43-33-13-5-29(6-14-33)37(30-7-15-34(16-8-30)44-26-2-22-40)38(31-9-17-35(18-10-31)45-27-3-23-41)32-11-19-36(20-12-32)46-28-4-24-42/h5-20H,1-4,21-28H2 |
InChI Key |
NJKQFOZRSXBDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=C(C2=CC=C(C=C2)OCCCBr)C3=CC=C(C=C3)OCCCBr)C4=CC=C(C=C4)OCCCBr)OCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















